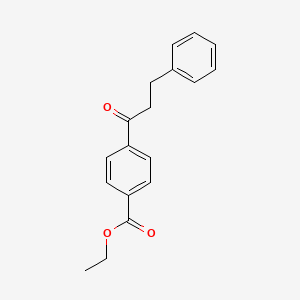

4'-carboethoxy-3-phenylpropiophenone

説明

Historical Trajectories of Propiophenone (B1677668) Synthesis and Chemical Reactivity

The synthesis of propiophenone, the parent compound, has a well-documented history. One of the most established methods is the Friedel-Crafts acylation, involving the reaction of benzene (B151609) with propanoyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.orggoogle.comgoogle.com An alternative commercial route involves the high-temperature, vapor-phase ketonization of benzoic acid and propionic acid over a catalyst like calcium acetate (B1210297) and alumina. wikipedia.orggoogle.comepo.org This process, however, can lead to by-products such as isobutyrophenone, which is difficult to separate due to a close boiling point. google.comgoogle.com An early discovery by Ludwig Claisen showed that α-methoxystyrene could also be rearranged to form propiophenone upon heating. wikipedia.org

The chemical reactivity of the propiophenone scaffold is centered around its three main components: the aromatic ring, the carbonyl group, and the α- and β-carbons of the ethyl chain. The carbonyl group readily undergoes nucleophilic addition and condensation reactions. The α-protons are acidic, allowing for enolate formation and subsequent alkylation or condensation reactions. For instance, propiophenone can be treated with nitrites, such as methyl nitrite (B80452) in the presence of hydrogen chloride, to form isonitrosopropiophenone. orgsyn.org The aromatic ring is subject to electrophilic substitution reactions, with the propiophenone group itself acting as a deactivating, meta-director.

Table 1: Historical Synthesis Methods for Propiophenone

| Method | Reactants | Catalyst/Conditions | Key Features |

| Friedel-Crafts Acylation | Benzene and Propanoyl Chloride/Anhydride | Lewis Acid (e.g., AlCl₃) | A classic and versatile method for forming aryl ketones. wikipedia.orggoogle.com |

| Vapor-Phase Ketonization | Benzoic Acid and Propionic Acid | Calcium Acetate/Alumina, 450–550 °C | A commercial process that avoids corrosive Lewis acids but can produce hard-to-separate byproducts. wikipedia.orggoogle.comepo.org |

| Claisen Rearrangement | α-Methoxystyrene | Heat (300 °C) | An early, historically significant synthesis demonstrating molecular rearrangement. wikipedia.org |

The Broader Significance of Substituted Propiophenones in Contemporary Organic Chemistry

Substituted propiophenones are valuable building blocks in modern organic synthesis, primarily due to the versatile reactivity conferred by different functional groups on the aromatic ring or the alkyl chain. Their significance spans pharmaceuticals, agrochemicals, and materials science.

Many pharmaceuticals are derived from substituted propiophenones. tecmos.com For example, propiophenone is a key starting material for the synthesis of the analgesic dextropropoxyphene and the appetite suppressant phenmetrazine. wikipedia.orggoogle.comgoogle.com The presence of substituents dramatically influences the molecule's properties and reactivity. Electron-donating groups on the benzene ring, such as hydroxyl or methoxy (B1213986) groups, activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. stpeters.co.inlibretexts.org This principle is fundamental to designing multi-step synthetic pathways.

In contemporary research, substituted propiophenones are being developed as novel reagents. For instance, α-(perfluoroalkylsulfonyl)propiophenones have been synthesized as bench-stable, photocleavable reagents for the late-stage perfluoroalkylation of aromatic compounds under metal-free conditions. nih.gov Furthermore, iridium-catalyzed reduction of o-hydroxyl phenyl enaminones provides a route to o-hydroxyl propiophenones, which are precursors for synthesizing 3-methyl chromones. rsc.org This highlights the ongoing effort to create sophisticated molecules from the relatively simple propiophenone scaffold.

Current Research Landscape and Knowledge Gaps Pertaining to 4'-Carboethoxy-3-phenylpropiophenone and Analogous Structures

However, insight can be gained by examining analogous structures. For example, research on 3'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is documented in chemical databases, suggesting that this class of compounds is of interest to the scientific community. nih.gov Another related synthesis involves the preparation of 4-carboethoxy-3-phenyl-1-trifluoromethanesulfenylazetidin-2-one from a 4-carboethoxy-3-phenylazetidin-2-one precursor. The structural similarity of the 3-phenyl and 4-carboethoxy substitution pattern suggests that the propiophenone variant is a synthetically accessible and potentially valuable target.

The lack of extensive research on this compound itself constitutes a research opportunity. The molecule possesses two key functional groups: an ester (carboethoxy) and a ketone. The carboethoxy group is an electron-withdrawing group that will influence the reactivity of the phenyl ring. It also offers a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation. The 3-phenyl group adds steric bulk and modifies the electronic properties of the enolate that can be formed at the α-carbon. Investigating the unique interplay of these features is a clear area for future study.

Delimitation of Research Scope and Objectives of the Academic Review

This academic review is focused on the chemical nature of this compound within the established framework of propiophenone chemistry. The primary objectives are:

To provide a historical and chemical context by reviewing the synthesis and reactivity of the parent propiophenone structure.

To highlight the importance of substituted propiophenones in organic synthesis, thereby establishing a rationale for the potential utility of the title compound.

To identify and clearly state the current knowledge gap regarding this compound by contrasting the lack of specific data with available information on analogous compounds.

To propose potential areas of future research based on the structural features of the molecule, such as its unique reactivity and synthetic potential.

This review strictly focuses on the chemical synthesis and reactivity context. It does not extend to pharmacological, toxicological, or dosage-related information, as such data is not available and falls outside the scope of a foundational chemical analysis.

Structure

3D Structure

特性

IUPAC Name |

ethyl 4-(3-phenylpropanoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-2-21-18(20)16-11-9-15(10-12-16)17(19)13-8-14-6-4-3-5-7-14/h3-7,9-12H,2,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFKPOPPBNTGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643972 | |

| Record name | Ethyl 4-(3-phenylpropanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-15-3 | |

| Record name | Ethyl 4-(3-phenylpropanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Detailed Reaction Pathways Involving 4 Carboethoxy 3 Phenylpropiophenone

Mechanistic Investigations of Carbonyl Group Reactivity

The reactivity of the carbonyl group in 4'-carboethoxy-3-phenylpropiophenone is central to its chemical behavior. The ketone functionality is activated by the electron-withdrawing nature of the para-substituted carboethoxy group on the benzoyl moiety, making the carbonyl carbon a prime target for nucleophilic attack.

Nucleophilic Addition Mechanisms to the Ketone Functionality

Nucleophilic addition to the carbonyl carbon of ketones is a fundamental reaction class. nih.gov In the case of this compound, the presence of the ester group in the para position of the phenyl ring is expected to enhance the electrophilicity of the carbonyl carbon. This activation facilitates the addition of a wide range of nucleophiles.

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final alcohol product. The rate and efficiency of these additions can be influenced by factors such as the nature of the nucleophile, the solvent, and the use of catalysts. For instance, the addition of organometallic reagents like Grignard or organolithium compounds would lead to the formation of tertiary alcohols. Similarly, the addition of cyanide ions (followed by hydrolysis) or hydride reagents would yield cyanohydrins or secondary alcohols, respectively.

Studies on related activated ketones, such as trifluoromethyl ketones, have shown that Lewis bases can enhance the rate and efficiency of nucleophilic additions. nih.gov It is plausible that similar catalytic systems could be employed for this compound.

Condensation and Cyclization Reactions Involving the Carbonyl

The carbonyl group of this compound can participate in various condensation and cyclization reactions. These reactions are pivotal for the construction of more complex molecular architectures.

One of the most significant condensation reactions is the aldol (B89426) condensation and the related Claisen-Schmidt condensation. In a Claisen-Schmidt condensation, this compound would react with an aldehyde that cannot enolize (like benzaldehyde) in the presence of a base to form an α,β-unsaturated ketone, also known as a chalcone (B49325). The mechanism involves the formation of an enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the chalcone. The synthesis of substituted 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides has been achieved through the condensation of acetophenone (B1666503) with aromatic aldehydes and acetoacetanilide, highlighting a similar reactive principle. researchgate.net

Furthermore, intramolecular cyclization reactions are conceivable under specific conditions. For instance, if a suitable nucleophilic group were present elsewhere in the molecule, it could potentially attack the activated carbonyl carbon to form a cyclic product.

Mechanistic Studies of α- and β-Carbon Center Transformations

The presence of acidic protons on the α-carbon and the phenyl group on the β-carbon allows for a range of transformations at these positions.

Detailed Enolate Chemistry and Alkylation Mechanisms

The α-protons of this compound are acidic due to their position adjacent to the electron-withdrawing carbonyl group, allowing for the formation of an enolate anion upon treatment with a suitable base. wikipedia.orgmasterorganicchemistry.com The formation of enolates is a cornerstone of carbon-carbon bond formation in organic synthesis. mdpi.com

The regioselectivity of enolate formation is not a concern for this molecule as both α-protons are equivalent. The choice of base and reaction conditions is crucial. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete and irreversible deprotonation to form the lithium enolate. wikipedia.orgmnstate.edu Weaker bases, such as alkoxides, may establish an equilibrium between the ketone and the enolate. bham.ac.uk

Once formed, the enolate is a potent nucleophile and can react with various electrophiles, most notably alkyl halides, in an SN2 reaction to form α-alkylated products. mnstate.edu The mechanism involves the nucleophilic attack of the α-carbon of the enolate on the electrophilic carbon of the alkyl halide.

| Factor | Influence on Enolate Alkylation | Reference |

| Base | Strong bases like LDA favor complete enolate formation. | wikipedia.orgmnstate.edu |

| Electrophile | Primary and benzylic/allylic halides are ideal for SN2 alkylation. | mnstate.edu |

| Solvent | Aprotic solvents are generally used to prevent protonation of the enolate. | bham.ac.uk |

Pathways of Rearrangement Reactions

Rearrangement reactions involve the migration of a group within a molecule to form a structural isomer. thermofisher.com While no specific rearrangement reactions of this compound are prominently reported, several named reactions could be envisioned with suitable derivatives.

For instance, the Fries rearrangement of a phenolic ester derived from this compound could be a viable transformation. Research on the synthesis of 4-aryl-3-phenyl-benzopyrones has utilized the Fries rearrangement, although it can suffer from a lack of selectivity and low yields. nih.gov

Another potential rearrangement is the Beckmann rearrangement, which would involve the conversion of the corresponding oxime derivative into an amide under acidic conditions. byjus.com The Cope and Claisen rearrangements are mdpi.commdpi.com-sigmatropic rearrangements that typically require a 1,5-diene or an allyl vinyl/aryl ether moiety, respectively, which are not present in the parent molecule but could be introduced through synthetic modifications. byjus.comorganic-chemistry.orgwikipedia.org

Pericyclic and Cycloaddition Reactions

Pericyclic reactions, such as cycloadditions, proceed through a concerted cyclic transition state. The carbonyl group of this compound, activated by the electron-withdrawing group, could potentially act as a dienophile in a hetero-Diels-Alder reaction with an electron-rich diene. This would lead to the formation of a dihydropyran ring system.

Furthermore, [4+3] and [4+2] cycloaddition reactions have been reported for related systems involving donor-acceptor cyclopropenes and cyclobutenes, often catalyzed by a Brønsted acid. nih.gov It is conceivable that under appropriate conditions, this compound or its derivatives could participate in similar cycloaddition cascades to generate complex polycyclic structures.

The reactivity of this compound is largely dictated by the interplay between its ester and ketone functionalities, both of which influence the electronic landscape of the molecule.

Reaction Mechanisms of the Ester Functionality

The carboethoxy (ethyl ester) group is a primary site for nucleophilic acyl substitution reactions.

Transesterification is a process that converts one ester into another, a reaction of significant industrial and synthetic importance. ucla.edu For this compound, this involves substituting the ethoxy group (-OCH₂CH₃) with a different alkoxy group from another alcohol. The reaction is typically catalyzed by either an acid or a base and is reversible. ucla.edupsu.edu

Acid-Catalyzed Mechanism: The acid-catalyzed pathway, often using a catalyst like sulfuric acid, proceeds through the following steps:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the ester is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of the new alcohol (R'-OH) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original ethoxy group, converting the latter into a good leaving group (ethanol).

Elimination of Leaving Group: The tetrahedral intermediate collapses, expelling a molecule of ethanol.

Deprotonation: The protonated carbonyl of the new ester is deprotonated, regenerating the acid catalyst and yielding the final transesterified product.

To drive the reaction to completion, the new alcohol is often used in large excess to shift the equilibrium according to Le Chatelier's principle. ucla.edu

Base-Catalyzed Mechanism: The base-catalyzed mechanism involves a strong nucleophile, typically an alkoxide (R'O⁻) corresponding to the new alcohol.

Nucleophilic Attack: The alkoxide directly attacks the electrophilic carbonyl carbon of the ester.

Formation of a Tetrahedral Intermediate: This addition step results in a negatively charged tetrahedral intermediate.

Elimination of Leaving Group: The intermediate collapses, eliminating the ethoxide ion (CH₃CH₂O⁻) as the leaving group.

Proton Transfer: The newly formed ethoxide acts as a base, deprotonating the alcohol solvent to regenerate the alkoxide catalyst and produce ethanol.

This process is effectively irreversible if the starting alcohol is more acidic than the product alcohol, or if the product alcohol is removed from the reaction mixture.

Kinetics and Mechanisms of Hydrolysis Reactions

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. The kinetics of this reaction are well-studied and typically follow second-order kinetics—first-order with respect to both the ester and the hydrolyzing agent (e.g., hydroxide (B78521) ion). chemrxiv.org

Under alkaline conditions, where hydroxide (OH⁻) is in large excess, the reaction can be treated as a pseudo-first-order process. chemrxiv.org The mechanism is a nucleophilic acyl substitution:

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, attacks the carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed. This step is typically the rate-determining step.

Leaving Group Elimination: The intermediate collapses, and the ethoxide ion (CH₃CH₂O⁻) is expelled.

Deprotonation: The highly basic ethoxide ion deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction to form a carboxylate salt and ethanol.

The rate of hydrolysis is sensitive to the electronic nature of the substituents on the benzene (B151609) ring. chemrxiv.org In this compound, the ester group is para to a 3-phenylpropanoyl group. This ketone group is electron-withdrawing, which increases the partial positive charge (electrophilicity) on the ester's carbonyl carbon. This effect facilitates the nucleophilic attack by the hydroxide ion, leading to an expected increase in the hydrolysis rate compared to an unsubstituted analogue like ethyl benzoate (B1203000). chemrxiv.org

Mechanistic Exploration of Aromatic Ring Functionalization

The presence of two distinct benzene rings in this compound offers multiple possibilities for aromatic functionalization, primarily through electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the existing substituents.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The general mechanism proceeds in two steps:

Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This disrupts the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. This is the slow, rate-determining step. uci.edumasterorganicchemistry.com

Deprotonation: A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system and yielding the substituted product. masterorganicchemistry.com

The reactivity and orientation of substitution on the two rings of this compound are different.

Ring A (1,4-disubstituted): This ring is substituted with a carboethoxy group (-COOEt) and a propanoyl ketone group (-CO-R). Both are powerful electron-withdrawing groups due to resonance and inductive effects. Consequently, they are deactivating groups, making this ring significantly less reactive towards electrophiles than benzene. uci.edu Both are also meta-directors. Substitution, if forced, would occur at the positions meta to both groups (C-2' and C-6'). Attack at the ortho or para positions would place a positive charge on the carbon atom directly attached to an electron-withdrawing group, a highly destabilized scenario.

Ring B (monosubstituted): This phenyl ring is attached via a propyl chain. The substituent, an alkyl-like chain (-CH₂CH₂COR), is considered a weakly activating, ortho, para-director. uci.edu The alkyl portion donates electron density through an inductive effect, activating the ring towards electrophilic attack. The resonance stabilization of the arenium ion intermediate is most effective when the electrophile attacks at the ortho or para positions, as this allows the positive charge to be delocalized onto the carbon bearing the substituent, which is stabilized by the alkyl group. Steric hindrance from the bulky substituent may favor substitution at the less hindered para position.

Oxidative coupling reactions involve the formation of a new bond between two aromatic rings (or other moieties) through an oxidative process, often mediated by a metal catalyst. For a molecule like this compound, such reactions could theoretically lead to dimerization or polymerization.

The mechanism of these reactions can be complex. In reactions mediated by catalysts like manganese oxide or copper salts, the process may involve the formation of a radical cation via single-electron transfer from the electron-rich aromatic ring. nih.govnih.gov In the case of this compound, the monosubstituted Ring B is the more likely site for such a reaction due to its higher electron density compared to the deactivated Ring A.

For example, a hypothetical copper-promoted oxidative coupling could involve the formation of an organocopper intermediate or proceed through radical mechanisms, leading to C-C bond formation between two molecules at their respective ortho or para positions. rsc.org The precise pathway and resulting products would be highly dependent on the specific reagents and reaction conditions employed.

Kinetic and Thermodynamic Characterization of Key Reaction Steps

For ester hydrolysis, thermodynamic activation parameters like the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG*) of activation can be determined from the temperature dependence of the reaction rate.

Enthalpy of Activation (ΔH)*: Represents the energy barrier that must be overcome for the reaction to occur.

Entropy of Activation (ΔS)*: Reflects the change in order between the reactants and the transition state. A negative value, common in bimolecular reactions like ester hydrolysis, indicates a more ordered transition state.

Gibbs Free Energy of Activation (ΔG)*: Combines the enthalpy and entropy effects and is directly related to the reaction rate.

The table below shows representative thermodynamic activation parameters for the base-catalyzed hydrolysis of ethyl benzoate in a mixed solvent system, illustrating the data used to characterize such reactions.

Interactive Data Table: Thermodynamic Parameters for Ethyl Benzoate Hydrolysis chemicaljournals.com

| % Methanol (v/v) | Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) | ΔH* (kJ/mol) | ΔS* (J/K/mol) | ΔG* (kJ/mol) |

| 30 | 20 | 1.569 | 84.55 | -41.71 | 96.78 |

| 40 | 25 | 1.760 | 84.32 | -41.03 | 96.51 |

| 50 | 30 | 1.945 | 84.45 | -39.96 | 96.38 |

| 60 | 35 | 2.135 | 85.16 | -32.14 | 94.74 |

| 70 | 40 | 2.300 | 85.96 | -17.60 | 91.23 |

Note: Data extracted and compiled from studies on ethyl benzoate hydrolysis in methanol-water mixtures. chemicaljournals.com The values serve as an illustrative example for the type of characterization performed.

For electrophilic aromatic substitution, the rate-determining step is the formation of the high-energy arenium ion. masterorganicchemistry.com The activation energy for this step is influenced by the substituents on the ring. Activating groups lower this energy barrier, increasing the reaction rate, while deactivating groups raise it, slowing the reaction.

Advanced Spectroscopic and Analytical Techniques for Mechanistic and Synthetic Investigations of 4 Carboethoxy 3 Phenylpropiophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules like 4'-carboethoxy-3-phenylpropiophenone. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.gov

Multi-dimensional NMR for Complex Structural Elucidation

Due to the molecular complexity of this compound, a simple one-dimensional (1D) NMR spectrum can exhibit overlapping signals, making unambiguous assignment challenging. nih.gov Multi-dimensional NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to resolve these ambiguities.

COSY experiments would reveal the coupling relationships between adjacent protons, clearly identifying the two methylene (B1212753) groups (-CH₂-CH₂-) in the propanone chain and their connection. It would also show the correlations within the aromatic protons of both the phenyl and the carboethoxy-substituted phenyl rings.

HSQC spectroscopy correlates directly bonded proton and carbon atoms. This technique would definitively assign the ¹³C signals for each protonated carbon, such as the methylene groups and the aromatic C-H groups.

The following table presents hypothetical, yet chemically reasonable, NMR data for this compound based on its structure and known chemical shift ranges.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Ethyl Group | |||

| -CH₃ | 1.41 (t, 3H) | 14.3 | Ester C=O, -O-CH₂- |

| -O-CH₂- | 4.40 (q, 2H) | 61.2 | Ester C=O, Aromatic C1', -CH₃ |

| Propanone Chain | |||

| Cα-H₂ | 3.35 (t, 2H) | 39.8 | Ketone C=O, Cβ, Aromatic C1' |

| Cβ-H₂ | 3.10 (t, 2H) | 30.1 | Cα, Phenyl C1'' |

| Aromatic Rings | |||

| H-2', H-6' | 8.15 (d, 2H) | 129.8 | C4', C1', Ketone C=O, Ester C=O |

| H-3', H-5' | 8.05 (d, 2H) | 128.5 | C1', C4' |

| Phenyl H (ortho) | 7.30 (m, 2H) | 128.6 | Cβ, Phenyl C (meta, ipso) |

| Phenyl H (meta) | 7.25 (m, 2H) | 128.4 | Cβ, Phenyl C (ortho, para) |

| Phenyl H (para) | 7.20 (m, 1H) | 126.3 | Cβ, Phenyl C (meta) |

| Quaternary Carbons | |||

| Ketone C=O | - | 198.5 | - |

| Ester C=O | - | 166.0 | - |

| C-1' | - | 139.5 | - |

| C-4' | - | 133.8 | - |

| C-1'' | - | 141.2 | - |

Solid-State NMR for Polymorphic and Crystalline Analysis

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of materials in their solid form, which is inaccessible by solution-state NMR. nih.gov For this compound, ssNMR techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can be used to study its crystalline packing and identify the presence of different polymorphs. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly affect its physical properties. ssNMR can distinguish between polymorphs as the subtle differences in molecular conformation and intermolecular interactions within the crystal lattice lead to distinct chemical shifts and relaxation times. researchgate.net These analyses are crucial for understanding the material's stability and properties in its solid form.

Dynamic NMR for Conformational and Mechanistic Studies

Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures to study time-dependent processes like conformational changes or chemical exchange. researchgate.netresearchgate.net In this compound, rotation around the single bonds of the propane-1,3-dione backbone could be investigated. At low temperatures, the rotation might be slow enough on the NMR timescale to give rise to distinct signals for different conformers. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the line shapes at different temperatures, the energy barriers (activation energy) for these conformational changes can be calculated, providing valuable information about the molecule's flexibility and energetic landscape.

Mass Spectrometry (MS) for Reaction Monitoring and Intermediates Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification of unknown compounds, the quantification of known materials, and the elucidation of molecular structures. When coupled with chromatographic separation techniques, its utility is significantly enhanced. sciex.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for analyzing complex liquid mixtures, such as those from synthetic reaction monitoring or metabolic studies. mdpi.comnih.gov A liquid chromatograph first separates the components of the mixture, after which the mass spectrometer provides detection and structural information. nih.govnih.gov

For the analysis of this compound, a reversed-phase HPLC column would be used to separate it from starting materials, reagents, and byproducts. lcms.cz The separated compound would then be ionized, typically using electrospray ionization (ESI), and analyzed by the mass spectrometer. In tandem MS (MS/MS), a specific ion (the precursor ion, e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and the resulting product ions are analyzed. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantifying the target compound even in a complex matrix. sciex.commdpi.com

Table 2: Illustrative LC-MS/MS Parameters for this compound

| Parameter | Value / Description |

| LC System | UHPLC with C18 reversed-phase column |

| Mobile Phase | Gradient elution with water (0.1% formic acid) and acetonitrile (B52724) (0.1% formic acid) lcms.cz |

| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer lcms.cz |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion ([M+H]⁺) | m/z 283.13 |

| Key Fragment Ions | m/z 255 (loss of C₂H₄), m/z 237 (loss of C₂H₅OH), m/z 149 (benzoyl cation), m/z 105 (phenacyl cation) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan for identification |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Reaction Progress

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. thermofisher.com While the relatively high molecular weight and boiling point of this compound may present challenges for direct GC-MS analysis, it is highly effective for monitoring the presence of more volatile starting materials or potential side products during its synthesis. For instance, if the synthesis involves smaller precursors, GC-MS can be used to track their consumption and ensure the reaction goes to completion.

If direct analysis of this compound is required, a high-temperature GC column and a high-temperature injection port would be necessary. The compound would be identified by its specific retention time and its mass spectrum. Electron Ionization (EI) is the most common ionization technique in GC-MS, which causes extensive fragmentation. This fragmentation pattern is highly reproducible and acts as a molecular "fingerprint," allowing for confident identification by comparison to a spectral library.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

| 282 | Molecular Ion (M⁺) |

| 237 | [M - OCH₂CH₃]⁺ |

| 178 | [M - C₆H₅CH₂CH₂]⁺ or [C₆H₅COC₆H₄CO]⁺ |

| 149 | [COC₆H₄COOCH₂CH₃]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) stands as a critical tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₁₈H₁₈O₃), the theoretical exact mass can be calculated by summing the masses of its constituent atoms (18 carbons, 18 hydrogens, and 3 oxygens).

The experimentally determined mass from an HRMS analysis would be compared against this theoretical value. A close correlation between the experimental and theoretical mass, typically within a few parts per million (ppm), confirms the elemental formula of the compound. This technique is invaluable for distinguishing between isomers and for confirming the successful synthesis of the target molecule.

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₁₈O₃ |

| Theoretical Exact Mass (monoisotopic) | 282.1256 g/mol |

| Expected Ion (e.g., [M+H]⁺) | 283.1329 g/mol |

| Hypothetical Experimental Mass [M+H]⁺ | 283.1325 g/mol |

| Mass Accuracy (ppm) | 1.41 |

Note: The hypothetical experimental mass and mass accuracy are provided for illustrative purposes.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers profound insights into the molecular structure of this compound by probing the vibrational modes of its chemical bonds. nih.govnih.gov These techniques are complementary and provide a detailed fingerprint of the molecule's functional groups.

In-situ Monitoring of Reaction Progress via IR/Raman

The real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. jasco-global.comresearchgate.net Both IR and Raman spectroscopy can be employed for the in-situ monitoring of the synthesis of this compound. researchgate.netrsc.org For instance, in a reaction where this compound is the product, the reaction progress can be tracked by observing the decrease in the characteristic vibrational bands of the reactants and the simultaneous increase in the intensity of bands corresponding to the product. jasco-global.com

Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous or protic media due to the weak Raman scattering of water, which minimizes interference. mdpi.com A key advantage of in-situ monitoring is that it provides a dynamic view of the reaction without the need for sampling and quenching, which can alter the reaction course. researchgate.net

Table 2: Potential Spectroscopic Changes During the Synthesis of this compound

| Reaction Stage | Expected IR/Raman Observation | Wavenumber Range (cm⁻¹) |

| Reactants | Presence of characteristic reactant peaks (e.g., C-H of an aldehyde, O-H of an alcohol) | Varies based on reactants |

| Reaction Progress | Decrease in reactant peak intensities | Varies based on reactants |

| Reaction Progress | Increase in product peak intensities (e.g., C=O of ketone and ester) | ~1685 cm⁻¹ (ketone), ~1720 cm⁻¹ (ester) |

| Reaction Completion | Stabilization of product peak intensities and disappearance of reactant peaks | - |

Functional Group Analysis and Hydrogen Bonding Studies

The vibrational spectrum of this compound is rich with information regarding its functional groups. The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ketone and the ester groups. Due to the different electronic environments, these two carbonyl groups are expected to have distinct frequencies, typically with the ester carbonyl appearing at a higher wavenumber than the ketone carbonyl. The aromatic C=C stretching vibrations and the C-H stretching and bending modes of the phenyl rings would also be clearly observable.

While this compound does not possess strong hydrogen bond donors like O-H or N-H groups, weaker C-H···O intermolecular hydrogen bonds can still influence the vibrational spectrum. rsc.org These interactions can cause subtle shifts in the frequencies of the C-H and C=O stretching modes and may lead to peak broadening. psu.edu The study of these weak hydrogen bonds can provide insights into the crystal packing and intermolecular forces governing the solid-state structure of the compound. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Ester C=O | Stretching | ~1720 |

| Ketone C=O | Stretching | ~1685 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O | Stretching | 1300 - 1000 |

Advanced Chromatographic Separations

Chromatographic techniques are essential for the purification and quantitative analysis of organic compounds. For a molecule like this compound, advanced methods such as UHPLC and preparative chromatography are particularly valuable.

Ultra-High Performance Liquid Chromatography (UHPLC) for Purity and Quantitative Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful analytical technique that utilizes columns with sub-2 µm particles to achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. mdpi.com A reversed-phase UHPLC method would be well-suited for assessing the purity of this compound. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

The retention time of the compound can be precisely controlled by adjusting the composition of the mobile phase. By creating a calibration curve with standards of known concentration, UHPLC can be used for the accurate quantitative analysis of this compound in a sample. mdpi.com The high efficiency of UHPLC allows for the separation of the target compound from closely related impurities, providing a reliable measure of its purity. mdpi.com

Table 4: Illustrative UHPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

Preparative Chromatography for Isolation of Novel Compounds

Following a chemical synthesis, the desired product often needs to be isolated from unreacted starting materials, byproducts, and other impurities. Preparative chromatography is the method of choice for this purpose. It operates on the same principles as analytical chromatography but utilizes larger columns and higher flow rates to handle larger quantities of material.

In the context of the synthesis of this compound, preparative chromatography could be used to isolate the pure compound from the crude reaction mixture. This is particularly important if novel, unexpected compounds are formed during the reaction. By collecting fractions as they elute from the column and analyzing them by techniques like TLC or analytical HPLC, the pure this compound, as well as any other novel compounds, can be isolated for further structural elucidation and characterization.

X-Ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) stands as a definitive analytical method for the elucidation of the solid-state structure of crystalline materials. mkuniversity.ac.in It provides unambiguous information on the precise three-dimensional arrangement of atoms within a crystal lattice, which is invaluable for confirming the constitution and stereochemistry of a synthesized compound like this compound. rigaku.com The technique is broadly categorized into single-crystal XRD and powder XRD, each offering unique insights into the material's nature.

Single-Crystal X-Ray Diffraction (SCXRD) is the most powerful technique for determining the absolute structure of a molecule. rigaku.com By irradiating a single, high-quality crystal with a focused X-ray beam, a unique diffraction pattern is generated. rigaku.com The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact spatial coordinates of each atom can be determined. rigaku.com

For this compound, a successful SCXRD analysis would yield precise data on all bond lengths, bond angles, and torsion angles. This information would definitively establish the molecular conformation in the solid state, revealing the spatial relationship between the phenyl ring, the propiophenone (B1677668) backbone, and the carboethoxy group. Such data is crucial for understanding intermolecular interactions, such as hydrogen bonds or π-π stacking, that dictate the crystal packing. mdpi.com While specific experimental data for this compound is not publicly available, the following table illustrates the type of crystallographic data that would be obtained from such an analysis.

Interactive Table: Illustrative Single-Crystal XRD Data for this compound

| Parameter | Illustrative Value | Description |

| Chemical Formula | C₁₈H₁₈O₃ | The elemental composition of the molecule. chemicalbook.com |

| Formula Weight | 282.33 g/mol | The molar mass of the compound. chemicalbook.com |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | A common space group for organic molecules. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 8.7 | Unit cell dimension. |

| c (Å) | 16.2 | Unit cell dimension. |

| β (°) | 98.5 | The angle between the 'a' and 'c' axes. |

| Volume (ų) | 1460 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 1.28 | The theoretical density of the crystal. |

Powder X-Ray Diffraction (PXRD) is used when suitable single crystals cannot be grown. This technique analyzes a polycrystalline sample, producing a diffraction pattern that serves as a unique fingerprint for a specific crystalline phase. For this compound, PXRD would be instrumental in:

Phase Identification: Comparing the obtained diffractogram to a reference pattern (either from a known standard or calculated from single-crystal data) to confirm the identity of the bulk material.

Purity Analysis: Detecting the presence of crystalline impurities or different polymorphic forms, which would appear as additional peaks in the diffraction pattern.

Monitoring Solid-State Transformations: Studying changes in the crystalline structure due to factors like heat or pressure.

Hyphenated and Process Analytical Technology (PAT) Approaches for Real-Time Reaction Analysis

Modern synthetic chemistry relies heavily on advanced analytical techniques for process understanding and control. Hyphenated techniques and Process Analytical Technology (PAT) are at the forefront of this effort, enabling real-time analysis of chemical reactions. nih.gov

A hyphenated technique is the powerful combination of a separation method with a spectroscopic detection method. nih.govresearchgate.net This approach leverages the strengths of both techniques to analyze complex mixtures. nih.gov For the synthesis of this compound, common hyphenated methods could include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This would be the premier tool for monitoring the reaction. LC separates the components of the reaction mixture (reactants, intermediates, product, and byproducts), while MS provides mass information for each separated component, allowing for their identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile components in the reaction, this technique offers high separation efficiency and definitive identification through mass spectral libraries. researchgate.netnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This provides detailed structural information about the separated compounds without the need for prior isolation, which can be extremely useful for identifying unknown impurities or reaction intermediates. researchgate.netspringernature.com

Process Analytical Technology (PAT) is a framework, encouraged by regulatory bodies like the FDA, for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. researchgate.net The goal is to build quality into the process, rather than relying solely on end-product testing. researchgate.net

Implementing a PAT approach for the synthesis of this compound would involve integrating analytical tools directly into the reaction setup for real-time monitoring. An in-line probe (e.g., FT-IR or Raman spectroscopy) or an on-line automated sampling system connected to an HPLC could continuously feed data to a control system. This allows for dynamic control over critical process parameters (like temperature, reagent addition rate) based on real-time compositional analysis.

For instance, an on-line HPLC-UV system could monitor the synthesis. By tracking the decrease in reactant peak area and the corresponding increase in the product peak area, chemists can determine reaction kinetics, identify the optimal endpoint, and detect the formation of any significant impurities in real time.

Interactive Table: Hypothetical Real-Time HPLC Monitoring of this compound Synthesis

| Time (minutes) | Reactant A (%) | Reactant B (%) | Product (%) | Impurity X (%) |

| 0 | 50.0 | 49.9 | 0.1 | 0.0 |

| 30 | 35.2 | 34.8 | 29.5 | 0.5 |

| 60 | 18.1 | 17.9 | 62.8 | 1.2 |

| 90 | 5.4 | 5.3 | 87.1 | 2.2 |

| 120 | 1.2 | 1.1 | 94.5 | 3.2 |

| 150 | <0.1 | <0.1 | 95.1 | 4.8 |

This real-time data enables precise control, ensuring consistent product quality and yield while minimizing the formation of impurities. researchgate.net

Theoretical and Computational Chemistry Studies of 4 Carboethoxy 3 Phenylpropiophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 4'-carboethoxy-3-phenylpropiophenone, these methods could offer a wealth of information.

Density Functional Theory (DFT) Applications for Molecular Properties and Interactions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. In the case of this compound, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), would be instrumental. Such studies on similar molecules have been used to determine optimized molecular geometries (bond lengths and angles), vibrational frequencies (IR and Raman spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For analogous compounds, DFT has also been employed to calculate a range of quantum chemical parameters that describe reactivity. researchgate.net These include:

| Parameter | Description | Potential Significance for this compound |

| Electronegativity (χ) | A measure of an atom's ability to attract shared electrons. | Would indicate the molecule's overall tendency to attract electrons in a chemical bond. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A higher value would suggest greater stability and lower reactivity. |

| Chemical Softness (S) | The reciprocal of chemical hardness. | A higher value would indicate greater reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Would quantify the molecule's capacity to act as an electrophile. |

This table represents typical parameters that would be calculated in a DFT study, but specific values for this compound are not available.

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods are based on first principles of quantum mechanics without the use of experimental data for parameterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide highly accurate energy calculations and molecular properties. For a molecule like this compound, these methods would be invaluable for benchmarking the results from DFT and for obtaining precise values for properties such as electron affinities and ionization potentials, which are critical for understanding its behavior in redox reactions.

Reaction Pathway Modeling and Transition State Analysis

Understanding how a molecule participates in chemical reactions is a key area of computational chemistry.

Elucidation of Reaction Mechanisms Through Potential Energy Surface Exploration

The potential energy surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable isomers (local minima), transition states (saddle points), and the reaction pathways that connect them. For this compound, a PES scan could reveal, for example, the rotational barriers around its single bonds, providing insight into its conformational flexibility. Furthermore, it would be the primary tool for mapping out the step-by-step mechanism of reactions in which it might be involved, such as its synthesis or degradation.

Prediction of Kinetic and Thermodynamic Parameters

From the calculated potential energy surface, it is possible to derive crucial kinetic and thermodynamic parameters. By locating the transition state structures and calculating their energies relative to the reactants, the activation energy (barrier height) for a reaction can be determined. This, in turn, allows for the prediction of reaction rates. Thermodynamic properties such as the enthalpy and Gibbs free energy of reaction can also be calculated, indicating whether a reaction is favorable and spontaneous. For this compound, this data would be essential for optimizing reaction conditions in a laboratory or industrial setting.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations often focus on static, gas-phase molecules, molecular dynamics (MD) simulations provide a view of how molecules behave over time in a more realistic environment.

MD simulations on related molecules have been used to study their interactions with biological targets, such as proteins. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and calculating the forces on each atom over a series of small time steps. This would generate a trajectory of the molecule's motion, revealing its conformational landscape—the different shapes it can adopt and the likelihood of each.

These simulations are crucial for understanding:

Conformational Preferences: Identifying the most stable three-dimensional structures of the molecule in solution.

Solvent Effects: How the surrounding solvent molecules influence the structure and dynamics of the solute.

Binding Interactions: If studied in complex with another molecule (e.g., a receptor), MD can elucidate the specific interactions, such as hydrogen bonds and van der Waals forces, that govern the binding process.

Computational Prediction of Spectroscopic Parameters to Aid Experimental Characterization

In modern chemical research, the synthesis of a novel compound is intrinsically linked with its rigorous characterization. While experimental spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are cornerstones of structural elucidation, their power is significantly amplified when coupled with computational chemistry. aip.orgrsc.org Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting spectroscopic parameters. numberanalytics.comacs.org This synergy allows for a deeper understanding of a molecule's structure and electronic properties by providing a theoretical framework to interpret and validate experimental data. For a molecule like this compound, computational models can predict its spectroscopic fingerprint, which is crucial for confirming its successful synthesis and understanding its structural nuances.

The general workflow involves first optimizing the molecule's three-dimensional geometry to its lowest energy state using a selected DFT functional and basis set. mdpi.com Following this, specific calculations are performed to obtain the desired spectroscopic parameters. For instance, vibrational frequency analysis yields the IR spectrum, Gauge-Including Atomic Orbital (GIAO) calculations provide NMR chemical shifts, and Time-Dependent DFT (TD-DFT) is used to predict electronic transitions observed in UV-Vis spectroscopy. imist.mafaccts.de The agreement between these predicted parameters and the experimentally measured spectra serves as a powerful validation of the compound's structure. rsc.org

Vibrational spectroscopy is highly sensitive to the functional groups present in a molecule. DFT calculations can simulate the IR spectrum by computing the vibrational frequencies and their corresponding intensities. spiedigitallibrary.orgdtic.mil These calculations help in the unambiguous assignment of absorption bands in the experimental spectrum to specific intramolecular vibrations, such as stretching, bending, and wagging motions of the bonds. researchgate.net For this compound, theoretical predictions are vital for assigning the characteristic peaks of its key functional groups, including the two carbonyl groups (ketone and ester) and the aromatic rings. Discrepancies between calculated and experimental frequencies, often addressed by applying a scaling factor, can arise from the calculations being performed on an isolated molecule in a vacuum, whereas experiments are typically done on solid or solution-phase samples. mdpi.com

Below is an illustrative table of theoretically predicted IR frequencies.

Interactive Table 1: Illustrative Predicted Vibrational Frequencies for this compound

| Calculated Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3105-3010 | Low | Aromatic C-H stretch |

| 2985-2940 | Low | Aliphatic C-H stretch |

| 1725 | High | C=O stretch (ester) |

| 1688 | High | C=O stretch (ketone) |

| 1605, 1580, 1495 | Medium-High | Aromatic C=C stretch |

| 1275 | High | C-O stretch (ester) |

| 1210 | Medium | C-C-O stretch (ester) |

| 755, 695 | High | C-H out-of-plane bend (monosubstituted benzene) |

Note: This data is illustrative and represents typical values that would be obtained from DFT calculations for a molecule with this structure. The assignments are based on the expected vibrational modes of the functional groups.

NMR spectroscopy is the most powerful technique for determining the detailed carbon-hydrogen framework of an organic molecule. The prediction of ¹H and ¹³C NMR chemical shifts using the GIAO method within the DFT framework has become a standard procedure for structural verification. acs.orgrsc.orgacs.org The method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). conicet.gov.ar Comparing the array of predicted chemical shifts with the experimental spectrum helps assign each signal to a specific nucleus in the molecule, resolving potential ambiguities, especially in complex spin systems. imist.ma For this compound, this would involve predicting the distinct chemical shifts for the aromatic protons on the two different phenyl rings, the diastereotopic protons of the methylene (B1212753) group, and the unique signals for each carbon atom in the structure.

The following tables present hypothetical, yet representative, predicted NMR chemical shifts.

Interactive Table 2: Illustrative Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Atom Label | Predicted Shift (ppm) | Multiplicity | Coupling (Hz) |

| H (Aromatic, -CO-Ph-COOEt) | 8.15 | d | 8.5 |

| H (Aromatic, -CO-Ph-COOEt) | 8.05 | d | 8.5 |

| H (Aromatic, -CH₂-Ph) | 7.30-7.15 | m | - |

| H (-CH₂-CH₂-) | 3.35 | t | 7.5 |

| H (-CH₂-CH₂-) | 3.10 | t | 7.5 |

| H (Ethyl, -O-CH₂-) | 4.40 | q | 7.1 |

| H (Ethyl, -CH₃) | 1.40 | t | 7.1 |

Interactive Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Label | Predicted Shift (ppm) |

| C=O (Ketone) | 198.5 |

| C=O (Ester) | 165.8 |

| C (Aromatic, quat.) | 141.2 |

| C (Aromatic, quat.) | 136.5 |

| C (Aromatic, quat.) | 133.0 |

| C (Aromatic) | 130.0 |

| C (Aromatic) | 129.5 |

| C (Aromatic) | 128.6 |

| C (Aromatic) | 128.4 |

| C (Aromatic) | 126.3 |

| C (Ethyl, -O-CH₂-) | 61.2 |

| C (-CH₂-CH₂-) | 40.5 |

| C (-CH₂-CH₂-) | 35.1 |

| C (Ethyl, -CH₃) | 14.3 |

Note: This data is illustrative. The labels correspond to expected chemical environments within the molecule.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. TD-DFT is the most common computational method for predicting the electronic absorption spectra of organic molecules. faccts.deresearchgate.net The calculation yields the excitation energies (which correspond to the absorption wavelength, λ_max), the oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). acs.orgmdpi.com For this compound, with its extended system of conjugation involving the phenyl rings and carbonyl groups, TD-DFT can predict the key electronic transitions responsible for its UV absorption profile. This is particularly useful for understanding how the different parts of the molecule contribute to its electronic structure.

An illustrative table of predicted UV-Vis data is provided below.

Interactive Table 4: Illustrative Predicted UV-Vis Absorption Data for this compound

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 335 | 0.08 | HOMO-1 → LUMO | n → π |

| 258 | 0.55 | HOMO → LUMO | π → π |

| 220 | 0.31 | HOMO-2 → LUMO+1 | π → π* |

Note: This data is illustrative. HOMO stands for Highest Occupied Molecular Orbital, and LUMO for Lowest Unoccupied Molecular Orbital. The transitions describe the promotion of an electron between these orbitals.

Synthetic Utility and Advanced Chemical Transformations Involving 4 Carboethoxy 3 Phenylpropiophenone

As a Versatile Building Block in the Construction of Complex Organic Molecules

The inherent functionalities of 4'-carboethoxy-3-phenylpropiophenone, also known as ethyl 4-(3-phenylpropanoyl)benzoate, position it as a promising, though underexplored, scaffold for the synthesis of more complex molecular architectures. The ketone, ester, and activated methylene (B1212753) groups offer multiple sites for chemical modification and cyclization reactions.

The propiophenone (B1677668) backbone is a well-established precursor for the synthesis of various heterocyclic systems. For instance, the carbonyl group can readily undergo condensation reactions with binucleophilic reagents. Reaction with hydrazine (B178648) derivatives could yield pyrazoles, while hydroxylamine (B1172632) could lead to the formation of isoxazoles. Similarly, condensation with substituted amidines or guanidines could provide access to pyrimidine (B1678525) derivatives. The presence of the α-methylene group adjacent to the carbonyl allows for reactions such as the Paal-Knorr synthesis of furans, thiophenes, and pyrroles upon reaction with appropriate 1,4-dicarbonyl compounds or their equivalents.

While no specific examples utilizing this compound were found, the general synthetic routes for analogous propiophenones are well-documented.

Table 1: Potential Heterocyclic Systems from this compound

| Reagent | Potential Heterocyclic Product |

| Hydrazine hydrate | Substituted pyrazole |

| Hydroxylamine hydrochloride | Substituted isoxazole |

| Thiourea | Substituted pyrimidine-2-thiol |

| Guanidine | Substituted 2-aminopyrimidine |

The construction of polycyclic and spirocyclic frameworks often involves intramolecular reactions or multi-step sequences that build upon a central core. The carbonyl and ester functionalities of this compound could serve as handles for such transformations. For example, intramolecular Friedel-Crafts acylation, potentially after reduction of the ketone and conversion of the ester to an acid chloride, could lead to the formation of a fused ring system.

Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. nih.govnih.gov The synthesis of spirocyclic compounds often involves intramolecular alkylations or cycloadditions. While direct routes from this compound are not described in the literature, one could envision a strategy where the aromatic ring of the benzoyl group is further functionalized to contain a nucleophilic side chain that could attack the carbonyl carbon or the α-position, leading to a spirocyclic intermediate.

Role in the Design and Synthesis of Advanced Ligands for Catalysis

The development of novel ligands is crucial for advancing the field of catalysis. The structure of this compound offers a basic framework that could be elaborated into a ligand. The carboethoxy group, for instance, could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with chiral amines or other coordinating groups. The aromatic rings could also be functionalized with donor atoms such as phosphorus, sulfur, or nitrogen to create chelating ligands. However, there is no available research that demonstrates the use of this compound as a precursor for catalytic ligands.

Derivatization and Functionalization for Material Science Applications

The properties of organic materials are intrinsically linked to their molecular structure. The rigid phenyl and benzoyl groups in this compound suggest its potential as a building block for materials with interesting optical or electronic properties.

The carboethoxy group of this compound could be converted into a variety of functional groups suitable for polymerization. For example, reduction to a primary alcohol would allow for its incorporation into polyesters or polyurethanes. Conversion to an amine or an isocyanate would open up pathways to polyamides and polyureas. The presence of two aromatic rings also imparts a degree of rigidity that could be beneficial for creating high-performance polymers with good thermal stability. A study on polymer-bound benzaldehyde (B42025) derivatives highlights the utility of similar phenyl propionic acid structures in solid-phase organic synthesis, which is a related concept in creating functional materials. nih.gov

Table 2: Potential Polymer Precursors from this compound

| Functional Group Transformation | Resulting Monomer Type | Potential Polymer Class |

| Ester to Diol | Diol | Polyesters, Polyurethanes |

| Ester to Diamine | Diamine | Polyamides, Polyimides |

| Ester to Dicarboxylic Acid | Diacid | Polyesters, Polyamides |

Molecules with extended π-conjugated systems often exhibit interesting photophysical properties. While this compound itself has a limited conjugated system, it could be chemically modified to extend this conjugation. For example, Knoevenagel condensation at the α-methylene position with an aromatic aldehyde could introduce a new double bond and extend the π-system. Such modifications could lead to materials with applications in areas like organic light-emitting diodes (OLEDs) or as fluorescent probes. The synthesis of furan-containing spiro-fused polycyclic aromatic compounds, for instance, has been explored for their photophysical properties. mdpi.com Although not directly related, this demonstrates the potential for complex aromatic structures in optoelectronics.

Exploration and Discovery of Novel Reaction Pathways and Reagents Mediated by Propiophenone Derivatives

The exploration of novel reaction pathways for propiophenone derivatives, particularly those bearing functional groups like this compound, is a dynamic area of research in synthetic organic chemistry. The inherent reactivity of the carbonyl group, the activatable α- and β-positions, and the aromatic ring provides a versatile scaffold for developing new chemical transformations. Modern synthetic strategies increasingly focus on catalyst-mediated reactions that offer high efficiency, selectivity, and atom economy.

A significant advancement in this field is the use of transition metal catalysis to achieve previously challenging transformations. Ruthenium-catalyzed reactions, for instance, have emerged as a powerful tool for the functionalization of C-H bonds. numberanalytics.comrsc.org The ketone moiety in propiophenone derivatives can act as a directing group, facilitating the ortho-C-H activation of the aromatic ring. This allows for the introduction of various substituents, leading to the construction of complex molecular architectures. rsc.org

One of the pioneering approaches involves the ruthenium-catalyzed C-H olefination, which allows for the direct formation of carbon-carbon bonds between the aromatic ring of the propiophenone derivative and an alkene. rsc.org This method is highly valuable for the synthesis of substituted vinylarenes in a regio- and stereoselective manner. rsc.org The general mechanism involves the formation of a ruthenium-substrate complex, followed by a series of steps that lead to the final product. numberanalytics.com

Furthermore, the propiophenone scaffold is instrumental in the synthesis of various heterocyclic compounds. The carbonyl group and the adjacent methylene group are key functionalities that can participate in cyclization reactions. For example, condensation reactions with dinucleophiles can lead to the formation of pyrimidines, pyridines, and other heterocyclic systems which are of significant interest in medicinal chemistry.

The presence of the 4'-carboethoxy group, an electron-withdrawing group, on the phenyl ring of this compound can significantly influence its reactivity. This group can modulate the electronic properties of the aromatic ring and the carbonyl group, thereby affecting the reaction rates and pathways of catalytic cycles. For instance, in C-H activation reactions, the electron-withdrawing nature of the carboethoxy group can enhance the acidity of the ortho-protons, potentially facilitating their activation.

The 3-phenyl group also adds another layer of complexity and opportunity for synthetic transformations. The benzylic protons at the C-3 position are susceptible to activation, and the second phenyl ring can participate in intramolecular cyclization reactions, leading to the formation of polycyclic structures.

Recent research has also focused on the development of novel reagents and catalytic systems to expand the scope of reactions involving propiophenone derivatives. This includes the use of photoredox catalysis, which utilizes visible light to initiate radical-mediated transformations, opening up new avenues for functionalization under mild reaction conditions.

The following data tables summarize representative examples of novel reaction pathways and reagents that are applicable to propiophenone derivatives and, by extension, to this compound.

Table 1: Ruthenium-Catalyzed C-H Olefination of Aromatic Ketones

| Entry | Aromatic Ketone | Alkene | Catalyst | Oxidant | Product | Yield (%) |

| 1 | Acetophenone (B1666503) | Styrene | [Ru(p-cymene)Cl₂]₂ | Cu(OAc)₂·H₂O | (E)-2-Styrylphenyl)(phenyl)methanone | 85 |

| 2 | Propiophenone | Ethyl acrylate | [Ru(p-cymene)Cl₂]₂ | AgOAc | Ethyl (E)-3-(2-propionylphenyl)acrylate | 78 |

| 3 | 4'-Methoxyacetophenone | 1-Octene | [Ru(p-cymene)Cl₂]₂ | Cu(OAc)₂·H₂O | (E)-1-(2-(Oct-1-en-1-yl)-4-methoxyphenyl)ethan-1-one | 92 |

This table presents generalized data for ruthenium-catalyzed C-H olefination reactions on various aromatic ketones, illustrating the potential applicability to this compound.

Table 2: Synthesis of Heterocyclic Compounds from Propiophenone Derivatives

| Entry | Propiophenone Derivative | Reagent(s) | Catalyst/Conditions | Heterocyclic Product |

| 1 | Propiophenone | Malononitrile, Ammonium acetate (B1210297) | Reflux | 2-Amino-4-methyl-6-phenylnicotinonitrile |

| 2 | Propiophenone | Hydrazine hydrate | Ethanolic HCl, Reflux | 3-Methyl-5-phenyl-1H-pyrazole |

| 3 | Chalcone (B49325) (from Propiophenone) | Guanidine hydrochloride | NaOEt, Ethanol, Reflux | 2-Amino-4,6-diphenylpyrimidine |

This table provides examples of heterocyclic synthesis starting from simple propiophenone derivatives or their corresponding chalcones, indicating plausible synthetic routes for analogous transformations with this compound.

Emerging Research Areas and Future Directions for 4 Carboethoxy 3 Phenylpropiophenone Chemistry

Development of Sustainable and Eco-Friendly Synthetic Strategies

The development of sustainable and environmentally friendly synthetic methods is a paramount goal in modern chemistry. dergipark.org.tr Traditional approaches to synthesizing propiophenone (B1677668) derivatives and β-keto esters often involve harsh reagents and generate significant waste. google.com Current research is focused on creating greener alternatives that minimize environmental impact.

One promising area is the use of environmentally benign catalysts. For instance, boric acid has been successfully used for the transesterification of β-keto esters with various alcohols, offering high yields under mild conditions. rsc.org This approach is particularly relevant for modifying the carboethoxy group of 4'-carboethoxy-3-phenylpropiophenone. Another green strategy involves the use of inexpensive and readily available reagents like KOt-Bu in ethereal solvents for the acylation of nitriles to form β-ketonitriles, which can be precursors to β-keto esters. nih.gov

Solvent selection is another critical aspect of green chemistry. dergipark.org.tr Research is actively exploring solvent-free reaction conditions or the use of safer, more sustainable solvents like water. dergipark.org.tr For example, lipase-catalyzed transesterification of β-keto esters has been achieved under solvent-free conditions, providing a simple and mild route to optically active products. google.comgoogle.com Microwave-assisted synthesis is also being explored as an eco-friendly method, as demonstrated in the conversion of chalcones to flavones, a reaction class related to the synthesis of substituted propiophenones. eurjchem.com

The principles of atom economy, which emphasize maximizing the incorporation of all materials from the reactants into the final product, are also guiding the design of new synthetic routes. dergipark.org.tr The Diels-Alder reaction is a classic example of a 100% atom-efficient reaction. dergipark.org.tr While not directly applicable to the typical synthesis of this compound, the underlying principle of designing reactions that minimize byproducts is a key driver in the development of new synthetic methodologies for this class of compounds.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by providing powerful tools for reaction prediction, design, and optimization. mdpi.comresearchgate.net These technologies can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy, sometimes even surpassing the judgment of experienced chemists. mdpi.com

Advancements in High-Throughput Experimentation and Automated Synthesis

High-throughput experimentation (HTE) and automated synthesis have become indispensable tools for accelerating chemical research and development. purdue.educhemrxiv.org These technologies allow for the rapid and parallel execution of a large number of reactions on a small scale, enabling the efficient screening of a wide array of reaction conditions. youtube.com

For the synthesis and modification of this compound, HTE can be used to quickly optimize reaction parameters such as catalysts, ligands, bases, and solvents. youtube.com By using multi-well plates, hundreds of unique reaction conditions can be tested simultaneously, generating large datasets in a short amount of time. youtube.com This is particularly useful for complex reactions where the interplay of different variables is not well understood. youtube.com

The data generated from HTE is highly suitable for training machine learning algorithms, creating a synergistic relationship between these two technologies. youtube.comchemrxiv.org The large, high-quality datasets from HTE can be used to build more accurate predictive models, which in turn can guide the design of subsequent HTE experiments. youtube.com

Automated synthesis platforms, often integrated with HTE, further enhance efficiency by automating repetitive tasks such as reagent dispensing, reaction setup, and product analysis. researchgate.net Continuous flow synthesis is another advanced manufacturing technique that offers improved safety, scalability, and control over reaction conditions compared to traditional batch processes. purdue.edu This approach is being explored for the synthesis of active pharmaceutical ingredients and could be applied to the large-scale production of this compound and its derivatives. purdue.edu

Exploration of Chemo- and Biocatalytic Approaches for Complex Transformations

Both chemo- and biocatalysis are at the forefront of developing novel and efficient methods for the synthesis and transformation of complex organic molecules like this compound.

Chemo-catalysis continues to evolve with the development of new and more selective catalysts. Palladium-catalyzed reactions, for example, have been extensively studied for the transformation of β-keto esters and their derivatives. nih.gov These reactions can proceed via palladium enolates, leading to a variety of products through processes like aldol (B89426) condensation and Michael addition. nih.gov The use of bimetallic nanoparticles, such as iron-ruthenium catalysts, has shown high activity and selectivity in the deoxygenation of acetophenone (B1666503) derivatives, which could be a useful transformation for modifying the propiophenone core. rsc.org

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental friendliness. nih.gov For the synthesis of β-keto esters, lipases are particularly useful enzymes for catalyzing transesterification reactions, often with high enantioselectivity. google.comgoogle.com This is crucial for the synthesis of chiral molecules where a specific stereoisomer is desired.

Dehydrogenases are another class of enzymes that have been applied to the asymmetric reduction of ketones and β-keto esters, yielding enantiopure secondary alcohols. nih.gov For instance, (S)-1-phenylethanol dehydrogenase has been shown to reduce a broad spectrum of prochiral ketones and β-keto esters with high enantioselectivity. nih.gov Transaminases are also being used for the synthesis of chiral amines from ketones, and this has been extended to the amination of β-keto esters to produce β-amino acid esters. researchgate.net The use of enzymes in cascade reactions, where multiple transformations are carried out in a single pot, is a particularly promising strategy for increasing the efficiency of complex syntheses. researchgate.net

The table below summarizes some of the key catalytic approaches being explored for the synthesis and transformation of compounds related to this compound.

Table 1: Emerging Catalytic Strategies

| Catalytic Approach | Catalyst/Enzyme Example | Transformation | Potential Application for this compound |

|---|---|---|---|

| Green Chemo-catalysis | Boric Acid | Transesterification of β-keto esters. rsc.org | Modification of the carboethoxy group. |